molecular formula C21H19N5O3S B4759539 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B4759539
M. Wt: 421.5 g/mol
InChI Key: RDDSSYBGPOYTBS-UHFFFAOYSA-N
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Description

  • The nitrophenyl group can be introduced via a nitration reaction using nitric acid and sulfuric acid.
  • Reaction conditions: Controlled temperature and concentration to avoid over-nitration.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the Indole Derivative:

    • Starting with a suitable indole precursor, such as 2,3-dihydro-1H-indole, which can be synthesized via Fischer indole synthesis.
    • Reaction conditions: Acidic or basic conditions, depending on the specific indole synthesis method used.
  • Synthesis of the Triazole Derivative:

    • The triazole ring can be formed through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.
    • Reaction conditions: Typically requires a catalyst such as copper(I) iodide and a base like sodium ascorbate.
  • Coupling of the Indole and Triazole Derivatives:

    • The indole and triazole derivatives are coupled using a suitable linker, such as a sulfanyl group.
    • Reaction conditions: May involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and triazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products:

    Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction: Products may include amines or reduced triazole derivatives.

    Substitution: Products may include halogenated or aminated derivatives of the original compound.

Scientific Research Applications

1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting cancer, infectious diseases, or neurological disorders.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules with desired biological or chemical properties.

    Materials Science:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The indole and triazole rings can facilitate binding to these targets, while the nitrophenyl group may enhance the compound’s ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar compounds to 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone include:

    1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone: Similar structure but with a different position of the nitro group on the phenyl ring.

    1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone: Similar structure but with an amino group instead of a nitro group.

    1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-nitrophenyl)-4-(methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone: Similar structure but with a methyl group instead of a prop-2-en-1-yl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[5-(3-nitrophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-2-11-25-20(16-7-5-8-17(13-16)26(28)29)22-23-21(25)30-14-19(27)24-12-10-15-6-3-4-9-18(15)24/h2-9,13H,1,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDSSYBGPOYTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 2
1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 3
Reactant of Route 3
1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 4
1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 5
Reactant of Route 5
1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 6
Reactant of Route 6
1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

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